molecular formula C10H16BrNO2 B12315506 Tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate

Tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B12315506
M. Wt: 262.14 g/mol
InChI Key: KMPZGCZOGMLILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate: is a chemical compound with the molecular formula C10H16BrNO2 It is a derivative of tetrahydropyridine, a heterocyclic compound that contains a nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves the bromination of a tetrahydropyridine precursor. One common method is the reaction of 1,2,3,6-tetrahydropyridine with bromine in the presence of a suitable solvent, such as dichloromethane, followed by the addition of tert-butyl chloroformate to introduce the tert-butyl ester group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

    Reduction Reactions: Tetrahydropyridine derivatives without the bromine atom.

    Oxidation Reactions: Pyridine derivatives and other oxidized products.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate is used as an intermediate for the preparation of various heterocyclic compounds. It serves as a building block for the synthesis of more complex molecules .

Biology and Medicine: Its derivatives may exhibit biological activity, making it a valuable starting material for drug discovery .

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with specific properties .

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate depends on its specific applicationThe bromine atom and the tert-butyl ester group can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of both a bromine atom and a tert-butyl ester group.

Properties

Molecular Formula

C10H16BrNO2

Molecular Weight

262.14 g/mol

IUPAC Name

tert-butyl 3-bromo-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C10H16BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h4-5,8H,6-7H2,1-3H3

InChI Key

KMPZGCZOGMLILR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CC(C1)Br

Origin of Product

United States

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